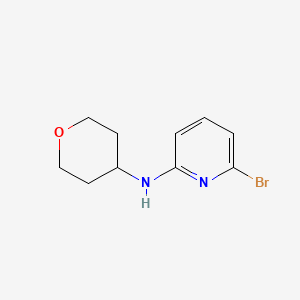
6-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
Cat. No. B8474816
M. Wt: 257.13 g/mol
InChI Key: NBBIBHRWDGIDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


to 2,6-dibromopyridine (100 mg, 0.42 mmol), 4-Aminotetrahydropyran (42.7 mg, 0.42 mmol) in dioxane (3 mL) while bubbling N2 was added Xantphos (24.43 mg, 0.04 mmol), CS2CO3 (316 mg, 0.97 mmol) and palladium(II) acetate (9.48 mg, 0.04 mmol). This was heated in a microwave at 130 oC for 30 mins. A small peak corresponding to product was obseved. Discontinued
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
4.22e-05 mol
Type
reagent
Reaction Step One




Quantity
4.22e-05 mol
Type
catalyst
Reaction Step Five


Yield
0%
Identifiers


|
CUSTOM
|
961
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Quantity
|
4.22e-05 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.003 L
|
|
Type
|
solvent
|
|
Smiles
|
C1COCCO1
|
Step Three
|
Name
|
|
|
Quantity
|
0.000422 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCC1N
|
Step Four
|
Name
|
|
|
Quantity
|
0.000422 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=NC(=C1)Br)Br
|
Step Five
|
Name
|
|
|
Quantity
|
4.22e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
|
|
Quantity
|
4.22e-05 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
nan (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1COCCC1NC2=NC(=CC=C2)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
